![molecular formula C19H24N4O3 B4255184 (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol](/img/structure/B4255184.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol
説明
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol, also known as MPB-91, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a selective antagonist of the A3 adenosine receptor, which is involved in various cellular processes such as inflammation, apoptosis, and cell proliferation.
作用機序
The mechanism of action of (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol involves its selective binding to the A3 adenosine receptor, which is expressed in various tissues such as the brain, heart, and immune system. Activation of the A3 receptor has been associated with various cellular processes such as inflammation, apoptosis, and cell proliferation. (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol acts as a competitive antagonist of the A3 receptor, thereby inhibiting its downstream signaling pathways and reducing the cellular responses associated with A3 receptor activation.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and neuroprotection. In cancer cells, (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol induces apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. In addition, it inhibits cell proliferation by reducing the expression of cell cycle regulatory proteins such as cyclin D1 and CDK4. Inflammation is reduced by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol in lab experiments include its high selectivity for the A3 adenosine receptor, which allows for the specific targeting of this receptor in various cellular processes. In addition, (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol has been extensively characterized using various analytical techniques, which ensures its purity and quality for use in lab experiments. However, the limitations of using (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol include its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results. Furthermore, the optimal dosage and administration of (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol may vary depending on the specific experimental conditions and cell types used.
将来の方向性
For the study of (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol include the investigation of its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, the development of more potent and selective A3 receptor antagonists may provide new insights into the role of the A3 receptor in various cellular processes. Furthermore, the use of (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol and its effects on the A3 adenosine receptor may provide new avenues for the development of novel therapeutic strategies for various diseases.
科学的研究の応用
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In addition, (3S*,4S*)-4-(4-morpholinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-18-14-22(13-17(18)23-8-10-25-11-9-23)12-15-2-4-16(5-3-15)26-19-20-6-1-7-21-19/h1-7,17-18,24H,8-14H2/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLCYYDEBMDKCM-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)OC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。